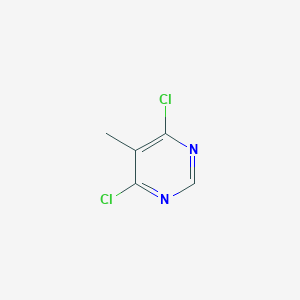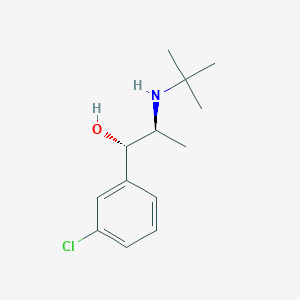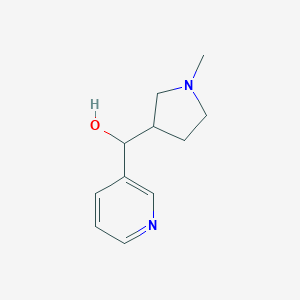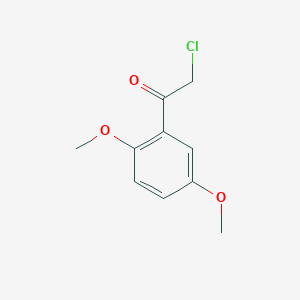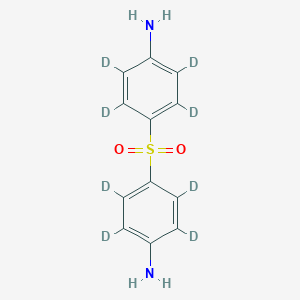
达芬新-D8(主要)
概述
描述
Dapsone-D8 (Major) is a deuterium-labeled version of Dapsone . It is an orally active sulfonamide antibiotic with antibacterial, antigenic, and anti-inflammatory activities . It is used as a reference standard in the analysis of Dapsone .
Synthesis Analysis
The synthesis of Dapsone-D8 (Major) involves the use of 4,4’-Diaminodiphenylsulfone . A process for the synthesis of Dapsone and its intermediates has been described in a patent . Additionally, the preparation and solid-state characterization of Dapsone pharmaceutical cocrystals have been studied .Molecular Structure Analysis
The molecular formula of Dapsone-D8 (Major) is C12 2H8 H4 N2 O2 S . The molecular weight is 256.35 . The IUPAC name is 4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline .Chemical Reactions Analysis
Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .Physical And Chemical Properties Analysis
The physical and chemical properties of Dapsone-D8 (Major) include a molecular weight of 256.35 , and a flash point of -20°C . It is stored at a temperature of -20°C .科学研究应用
Dermatology: Treatment of Inflammatory Skin Disorders
Summary of Application
Dapsone, known for its anti-inflammatory properties, is used in dermatology to treat various inflammatory and infectious skin conditions. Its dual function as an anti-microbial and anti-inflammatory agent makes it a valuable medication in the clinical management of diseases like leprosy.
Methods of Application
Dapsone is administered orally in dosages that vary depending on the specific condition being treated. For dermatological applications, the dosage must be carefully managed to balance efficacy with the potential for adverse effects.
Results and Outcomes
Clinical studies have shown that dapsone effectively reduces symptoms of skin disorders such as rosacea, characterized by persistent erythema and chronic-relapsing skin inflammation .
Infectious Diseases: Anti-Microbial and Anti-Protozoal Effects
Summary of Application
Dapsone’s anti-microbial effects are utilized to inhibit dihydrofolic acid synthesis in bacteria, leading to the inhibition of bacterial growth. It is also used for its anti-protozoal properties in the treatment of diseases like toxoplasmosis and pneumocystis pneumonia.
Methods of Application
For infectious diseases, dapsone is often part of a combination therapy, where it is used alongside other drugs to enhance the anti-infective effects, particularly in patients with compromised immune systems.
Results and Outcomes
The use of dapsone in combination therapy has been successful in preventing infections like malaria and Pneumocystis carinii pneumonia in AIDS patients, showcasing its broad-spectrum effect .
Immunology: Immune Modulation
Summary of Application
In immunology, dapsone is recognized for its immunomodulatory effects. It is used to treat immune diseases such as dermatitis herpetiformis and other conditions characterized by neutrophilic and eosinophilic accumulation.
Methods of Application
Dapsone is applied as a long-term treatment option, with dosages adjusted according to the patient’s response and the presence of side effects.
Results and Outcomes
Studies have indicated that dapsone can significantly modulate immune responses, leading to an improvement in symptoms and a reduction in the frequency of disease flare-ups .
Pharmacology: Understanding Dapsone Hypersensitivity Syndrome
Summary of Application
Research in pharmacology delves into understanding adverse effects like dapsone hypersensitivity syndrome (DHS), which is characterized by eruptions, fever, and organ involvement.
Methods of Application
This research involves clinical observation and genetic studies to understand the interaction between dapsone, the HLA-B*13:01 gene, and specific T-cell receptors.
Results and Outcomes
These studies have provided insights into the pathogenesis and clinical features of DHS, guiding clinicians on how to diagnose, prevent, and treat this condition .
Hematology: Treatment of Hematological Disorders
Summary of Application
Dapsone is used in hematology for the treatment of conditions like immune thrombocytopenia, where it helps to reduce the destruction of platelets.
Methods of Application
The treatment involves oral administration of dapsone, with careful monitoring of blood counts and potential side effects.
Results and Outcomes
Patients treated with dapsone for hematological disorders often show an increase in platelet counts and a decrease in the need for other immunosuppressive medications .
Anti-Inflammatory Research: Mechanisms of Action
Summary of Application
Dapsone’s anti-inflammatory action is a subject of ongoing research, with studies focusing on its ability to inhibit reactive oxygen species production and downregulate neutrophil-mediated inflammatory responses.
Methods of Application
Research involves both in vitro and in vivo studies to observe the molecular targets and mechanisms by which dapsone exerts its anti-inflammatory effects.
Results and Outcomes
The findings from these studies have expanded the understanding of dapsone’s anti-inflammatory mechanism, potentially leading to new therapeutic applications .
安全和危害
未来方向
属性
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapsone-D8 (Major) | |
CAS RN |
557794-38-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)
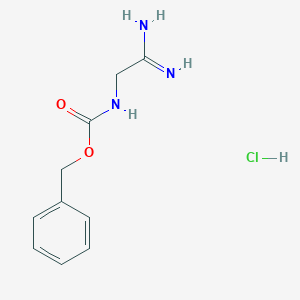
![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)
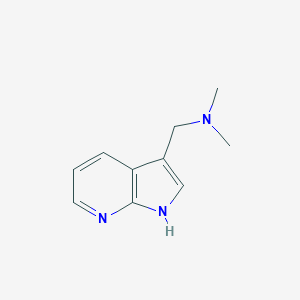
![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)
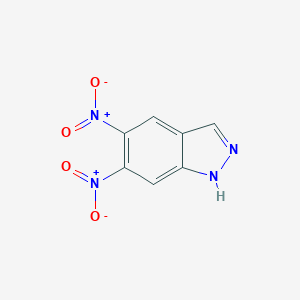
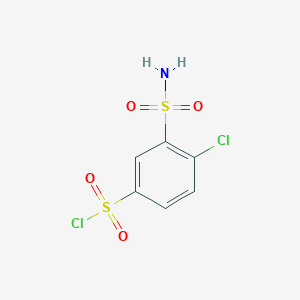
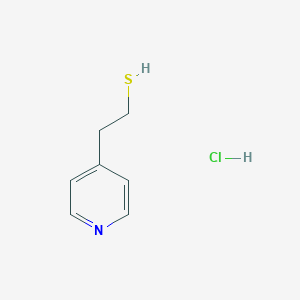
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)
